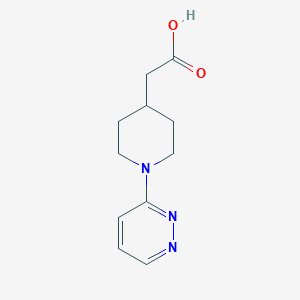

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid

Description

Propriétés

IUPAC Name |

2-(1-pyridazin-3-ylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-11(16)8-9-3-6-14(7-4-9)10-2-1-5-12-13-10/h1-2,5,9H,3-4,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBRVZISRMTXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution on Halogenated Pyridazine

A common approach involves reacting a 3-chloropyridazine derivative with a piperidine derivative under basic conditions to form the pyridazin-3-yl-piperidin intermediate.

- Reagents and Conditions :

- 3-chloro-6-substituted pyridazine (e.g., 3-chloro-6-trifluoromethyl-pyridazine)

- 4-amino-1-tert-butyloxycarbonylpiperidine (N-Boc protected piperidine amine)

- Potassium iodide as a catalyst

- Melt conditions at ~150 °C for 30 minutes or reflux in an alkanol solvent like 1-butanol with a suitable base such as diisopropylamine

- Procedure : The halogen on the pyridazine ring is displaced by the piperidine nitrogen nucleophile, forming the C-N bond linking the two rings. Protection of the piperidine nitrogen as a Boc group prevents side reactions.

- Deprotection : The Boc group is removed under acidic conditions (e.g., hydrochloric acid in methanol) to yield the free amine intermediate.

- Yields : Moderate to good yields reported (e.g., purification by chromatography to isolate the product).

- Reference : EP 1 943 242 B1 patent describes this method in detail, including experimental conditions and purification steps.

Introduction of the Acetic Acid Side Chain

The acetic acid substituent at the 4-position of the piperidine ring can be introduced through alkylation or acylation strategies:

- Starting Material : 4-piperidinyl derivatives or protected piperidine intermediates.

- Method : Reaction with haloacetic acid derivatives (e.g., bromoacetic acid or its esters) under basic conditions to alkylate the piperidine nitrogen or carbon at the 4-position, followed by hydrolysis if esters are used.

- Alternative : Using malonate derivatives or malononitrile in the presence of bases to introduce the acetic acid functionality via Michael addition or Knoevenagel condensation, followed by hydrolysis.

- Reference : Similar alkylation strategies are discussed in patent WO2016170545A1 for related piperidinyl compounds.

Use of Protected Intermediates and Catalysts

- Protection of amine groups (e.g., Boc protection) is critical to avoid side reactions during substitution and alkylation steps.

- Catalysts such as potassium iodide improve nucleophilic substitution efficiency.

- Solvents like 1-butanol or melts at elevated temperatures facilitate reaction progress.

- Deprotection under acidic conditions yields the final free amine or acid functionalities.

Reaction Scheme Summary

Detailed Research Findings and Notes

- Catalyst Role : Potassium iodide acts as a nucleophilic catalyst enhancing the substitution of chlorine on pyridazine by piperidine amines, improving yield and reaction rate.

- Protection Strategy : Use of tert-butyloxycarbonyl (Boc) groups on piperidine amines prevents undesired side reactions during substitution and alkylation steps and allows for clean deprotection post-reaction.

- Reaction Medium : Melt conditions (no solvent) or reflux in suitable solvents such as alkanols or tetrahydrofuran are employed depending on the step, balancing reaction efficiency and safety.

- Yield Optimization : Adjusting leaving groups on pyridazine derivatives (e.g., chlorine vs. sulfoxide) and using bases like diisopropylamine improves nucleophilicity and yields.

- Purification : Chromatographic methods (silica gel with ammonia/methanol mixtures) are used to purify intermediates and final products.

- Alternative Routes : Some patents describe related heterocyclic derivatives synthesized via Mannich-type condensations and cyclizations, but these are less directly related to this specific compound.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions / Reagents | Comments |

|---|---|---|

| Pyridazine starting material | 3-chloro-6-substituted pyridazine | Commercially available or synthesized |

| Piperidine derivative | 4-amino-1-Boc-piperidine | Boc protection for amine group |

| Catalyst | Potassium iodide (KI) | Enhances nucleophilic substitution |

| Solvent | None (melt) or 1-butanol, THF | Melt for substitution; THF for alkylation |

| Base | Diisopropylamine or other organic bases | Facilitates substitution and alkylation |

| Temperature | 100–150 °C (melt) or reflux | Elevated temperatures for reaction progress |

| Deprotection | Acidic conditions (HCl in methanol) | Removes Boc protecting group |

| Alkylation agent | Haloacetic acid esters or malonate derivatives | Introduces acetic acid side chain |

| Hydrolysis | Acidic or basic hydrolysis | Converts esters to acids |

| Purification | Silica gel chromatography | Ensures product purity |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those related to (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid, exhibit significant anticancer properties. For instance:

- Cytotoxicity Against Cancer Cell Lines : Research has shown that compounds containing piperidine moieties can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .

- Mechanism of Action : The anticancer effects are attributed to the modulation of key signaling pathways such as NF-kB and PI3K/Akt, which are crucial for cell survival and proliferation .

| Cancer Type | Cell Line | IC50 Value |

|---|---|---|

| Breast Cancer | MCF-7 | Moderate activity observed |

| Lung Cancer | A549 | Significant inhibition reported |

Neurological Applications

The compound also shows promise in treating neurological disorders:

- Pain Management : Dual piperidine-based ligands have been developed to target histamine H3 and sigma-1 receptors, demonstrating antinociceptive effects in preclinical models . These receptors are implicated in pain modulation, suggesting that this compound could be beneficial in pain management therapies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes:

- One-Pot Reactions : Recent advancements in synthetic methodologies allow for the efficient production of this compound through one-pot reactions involving piperidine derivatives and other reagents .

Case Study: Synthesis Approaches

A notable case study involved the synthesis of novel pyrazole derivatives that included piperidine structures, showcasing the versatility of piperidine derivatives in drug development .

Conclusion and Future Directions

This compound is a promising compound with diverse applications in cancer therapy and pain management. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Mécanisme D'action

The mechanism of action of (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following compounds share structural motifs with (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid, differing in substituents or core heterocycles:

Table 1: Structural Comparison

Functional Group and Pharmacological Implications

- Pyridazine vs. Indole/Oxazole : Pyridazine’s dual nitrogen atoms (vs. indole’s single nitrogen or oxazole’s oxygen-nitrogen pair) enhance dipole interactions and solubility. For example, the 6-fluoroindole derivative may target serotonin receptors due to indole’s resemblance to tryptophan, whereas pyridazine-based compounds could inhibit kinases or phosphodiesterases.

- Acetic Acid Positioning : The acetic acid group in MJX is linked to a piperidine, enabling chelation of metal ions (e.g., in protease inhibition), whereas in MWO , its placement on a piperazine-oxazole hybrid may improve membrane permeability for antibacterial activity.

- Substituent Effects: Fluorine in the indole derivative increases electronegativity and metabolic stability. The carbamimidoyl group in MJX (a strong hydrogen-bond donor) is critical for binding to serine proteases like thrombin.

Physicochemical Properties

- Solubility: Acetic acid moieties enhance aqueous solubility across all analogs. However, MJX’s amidino group may reduce logP compared to the pyridazine analog, affecting blood-brain barrier penetration.

- Metabolic Stability : Acetylated derivatives (e.g., ) resist oxidative metabolism compared to primary amines. The pyridazine ring’s electron-deficient nature may increase susceptibility to cytochrome P450 oxidation.

Activité Biologique

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridazin moiety linked to a piperidine ring, with an acetic acid functional group. This structural configuration is known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions that integrate the piperidine and pyridazine components, followed by acylation with acetic acid.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazin compounds exhibit notable cytotoxic effects against various cancer cell lines. For example, a series of pyridopyridazin derivatives were synthesized and evaluated for their activity against human breast adenocarcinoma (MCF-7) cells, showing moderate to significant inhibition of cell proliferation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2a | 12.5 | MCF-7 |

| 2b | 15.0 | MCF-7 |

| 2c | 20.0 | MCF-7 |

In another study, compounds containing the piperidin-4-one moiety were found to elicit excellent biological activities, particularly in inhibiting tumor growth in vitro and in vivo .

The mechanism by which this compound exhibits its anticancer properties is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is critical in cancer cell survival and growth .

Analgesic Properties

In vivo studies have indicated that some pyridazin derivatives possess analgesic properties. For instance, compounds similar to this compound demonstrated significant reductions in pain responses in animal models, comparable to standard analgesics like sodium diclofenac .

Antiviral Activity

Emerging research suggests potential antiviral properties as well. Some derivatives have shown efficacy against viral infections by inhibiting viral replication through various biochemical pathways .

Case Studies

A notable case study involved the synthesis and evaluation of a series of N-acyl derivatives based on the piperidine framework, which revealed promising anticancer activity against multiple cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . These studies highlighted the versatility of piperidine-containing compounds in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis typically involves coupling pyridazine derivatives with piperidine precursors, followed by acetic acid functionalization. For example, analogous protocols (e.g., Scheme 1 in ) use nucleophilic substitution or Pd-catalyzed cross-coupling. Key parameters include temperature control (e.g., 40–100°C for coupling steps ), solvent selection (e.g., acetonitrile for SN2 reactions ), and catalyst systems (e.g., Pd(OAc)₂ with tert-butyl XPhos ). Yield optimization requires rigorous purification via column chromatography or recrystallization, with yields often reported between 50–70% for similar scaffolds .

Q. How can chromatographic techniques resolve purity challenges in this compound?

- Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is standard for purity assessment . For isomers or byproducts, chiral columns (e.g., Chiralpak IA) may separate enantiomers, as seen in piperidine derivative separations . Thin-layer chromatography (TLC) with silica gel and UV detection can preliminarily monitor reaction progress .

Q. What spectroscopic methods are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms piperidine ring conformation (e.g., axial/equatorial protons at δ 2.5–3.5 ppm) and pyridazine aromaticity (δ 7.0–8.5 ppm). COSY and HSQC resolve coupling patterns .

- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~264.1 g/mol for C₁₁H₁₄N₃O₂) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyridazine C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s stereochemistry impact its biological activity, and what strategies mitigate racemization during synthesis?

- Methodological Answer : Piperidine ring stereochemistry (e.g., 4-position substitution) affects receptor binding. Chiral auxiliaries (e.g., Fmoc-protected intermediates ) or asymmetric catalysis (e.g., Ru-BINAP complexes ) can enforce enantiomeric control. Racemization risks arise in acidic/basic conditions; neutral pH during acetic acid coupling and low-temperature storage (<4°C) are recommended .

Q. What intermolecular interactions dominate in the crystal structure, and how do they influence solubility?

- Methodological Answer : X-ray crystallography (e.g., CSD surveys in ) reveals hydrogen bonding between the carboxylic acid and pyridazine N-atoms, forming dimeric motifs. π-π stacking of pyridazine rings enhances lattice stability but reduces aqueous solubility. Co-crystallization with cyclodextrins or salt formation (e.g., sodium acetate) improves solubility by disrupting H-bond networks .

Q. How do pH and solvent polarity affect the compound’s stability in biological assays?

- Methodological Answer : The carboxylic acid group undergoes pH-dependent ionization (pKa ~2.5–4.5), influencing membrane permeability. Stability studies in PBS (pH 7.4) vs. gastric fluid (pH 1.2) show hydrolysis of the piperidine-pyridazine bond at low pH. Use of deuterated solvents (D₂O/CD₃OD) in NMR kinetic studies quantifies degradation rates .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to reconcile in vitro vs. in vivo efficacy?

- Analysis : In vitro assays (e.g., enzyme inhibition) may overestimate potency due to high compound purity and absence of metabolic factors. In vivo, rapid glucuronidation of the acetic acid moiety (observed in analogous compounds ) reduces bioavailability. Strategies:

- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances plasma stability .

- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylated piperidine derivatives) to guide structural optimization .

Safety and Handling

Q. What are the critical hazards in handling this compound?

- Methodological Answer : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation) . Use fume hoods for powder handling (risk of airborne particles) and nitrile gloves (solvent resistance). Spills require neutralization with sodium bicarbonate and absorption via vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.